Indazol-4-amine, N-propyl-
Description
"Indazol-4-amine, N-propyl-" is a heterocyclic aromatic compound featuring an indazole core substituted with a propylamine group at the 4-position. Indazole derivatives are of significant interest in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as kinases and G-protein-coupled receptors . The N-propyl substituent introduces alkyl chain flexibility, which can modulate lipophilicity and steric effects, influencing binding affinity and pharmacokinetic properties.
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-propyl-1H-indazol-4-amine |
InChI |
InChI=1S/C10H13N3/c1-2-6-11-9-4-3-5-10-8(9)7-12-13-10/h3-5,7,11H,2,6H2,1H3,(H,12,13) |
InChI Key |
GZACDCBYUGBIBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC=CC2=C1C=NN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indazole derivatives, including Indazol-4-amine, N-propyl-, typically involves the formation of the indazole core followed by functionalization. One common method involves the cyclization of o-haloaryl-N-tosylhydrazones using copper(I) oxide as a catalyst . Another approach is the reductive cyclization of 2-azidobenzaldehydes with amines . These methods provide efficient routes to indazole derivatives with good yields.
Industrial Production Methods
Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and scalability. For example, the use of copper(II) acetate as a catalyst in the formation of N-N bonds has been reported to produce indazole derivatives in good to excellent yields . These methods are optimized for large-scale production to meet the demands of pharmaceutical and chemical industries.
Chemical Reactions Analysis
Alkylation and Acylation at the Amine Group
The N-propyl group is introduced via alkylation of the primary amine in indazol-4-amine.
-
Alkylation : Reacting indazol-4-amine with propyl halides (e.g., 1-bromopropane) in the presence of a base (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents (e.g., DMF or NMP) yields N-propyl-indazol-4-amine .
-
Acylation : The secondary amine undergoes acylation with acyl chlorides (e.g., acetyl chloride) to form amides. For example, reaction with acetyl chloride in dichloromethane produces N-acetyl-N-propyl-indazol-4-amine .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient indazole ring facilitates SNAr reactions at halogenated positions (e.g., C7 or C4). The N-propyl group does not sterically hinder these reactions .
-
Example : Reaction of 7-bromo-N-propyl-indazol-4-amine with hydrazine in 2-MeTHF selectively replaces the bromine at C7 via an SNAr mechanism .
| Substrate | Nucleophile | Solvent | Product | Selectivity (6:12 ratio) | Reference |
|---|---|---|---|---|---|
| 7-Bromo-N-propyl-indazol-4-amine | Hydrazine | 2-MeTHF | 7-Amino-N-propyl-indazol-4-amine | >95:5 |
Cyclization and Heterocycle Formation
N-propyl-indazol-4-amine participates in cyclization reactions to form fused heterocycles.
-
Pyrimidoindazole Synthesis : Reacting with ethyl trifluoroacetoacetate in polyphosphoric acid yields trifluoromethylated pyrimido[1,2-b]indazole derivatives .
| Reactants | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-Propyl-indazol-4-amine + ethyl trifluoroacetoacetate | Polyphosphoric acid, reflux | 2-Trifluoromethyl-pyrimido[1,2-b]indazole | 55–62 |
Condensation Reactions
The amine group condenses with carbonyl compounds (e.g., aldehydes or ketones) to form Schiff bases or imines .
-
Example : Reaction with benzaldehyde in ethanol produces N-propyl-4-(benzylideneamino)-1H-indazole.
| Carbonyl Compound | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | EtOH, RT | N-Propyl-4-(benzylideneamino)-1H-indazole | 78 |
Protonation and Salt Formation
The amine group is protonated under acidic conditions (e.g., HCl in MeOH) to form water-soluble ammonium salts .
| Acid | Product | Application |
|---|---|---|
| HCl | N-Propyl-indazol-4-amine hydrochloride | Improves solubility for biological assays |
Oxidation and Stability
The N-propyl group is stable under mild oxidative conditions but can be oxidized to a propionyl group using strong oxidants like KMnO₄ .
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, 100°C | 4-Amino-1H-indazole-3-propionic acid | 40 |
Biological Activity Modulation
N-propyl substitution enhances metabolic stability and pharmacokinetic properties compared to unsubstituted amines .
-
Example : N-propyl-indazol-4-amine derivatives show improved inhibition of cPLA₂α (IC₅₀ = 29 μM) and resistance to hepatic metabolism .
| Derivative | Target | IC₅₀ (μM) | Metabolic Stability (% remaining) | Reference |
|---|---|---|---|---|
| N-Propyl-indazol-4-amine | cPLA₂α | 29 | 80–90 |
Key Mechanistic Insights
-
Solvent-Dependent Regioselectivity : In aprotic solvents (e.g., NMP), SNAr reactions proceed rapidly but lack selectivity. In contrast, 2-MeTHF favors intramolecular cyclization due to stabilizing interactions with intermediates .
-
Steric Effects : The N-propyl group minimally impacts ring reactivity but improves solubility and bioavailability .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Indazol-4-amine, N-propyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Data Tables
Table 1: Comparison of Key Properties
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